molecular formula C15H21NO4S B4023322 N-cycloheptyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

N-cycloheptyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

Cat. No.: B4023322
M. Wt: 311.4 g/mol
InChI Key: XIXFEMSEPANECW-UHFFFAOYSA-N
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Description

N-Cycloheptyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a synthetic organic compound featuring a 2,3-dihydro-1,4-benzodioxine core fused to a sulfonamide group, which is further substituted with a cycloheptyl ring. This structure places it in a class of compounds recognized for their potential in medicinal chemistry research. Compounds based on the 1,4-benzodioxine scaffold have been investigated for a range of biological activities . Specifically, structurally similar sulfonamide derivatives have demonstrated significant antibacterial potential against various Gram-positive and Gram-negative bacterial strains in scientific studies . Furthermore, research on analogous molecules has shown inhibitory activity against enzymes like lipoxygenase, suggesting potential for anti-inflammatory applications . The inclusion of the sulfonamide group is of particular interest, as this pharmacophore is prevalent in a wide array of therapeutic agents, including antibiotics, carbonic anhydrase inhibitors, and diuretics . The cycloheptyl substituent may influence the compound's lipophilicity and binding affinity, making it a valuable candidate for structure-activity relationship (SAR) studies. This product is intended for research and development purposes in laboratory settings only. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-cycloheptyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4S/c17-21(18,16-12-5-3-1-2-4-6-12)13-7-8-14-15(11-13)20-10-9-19-14/h7-8,11-12,16H,1-6,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIXFEMSEPANECW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NS(=O)(=O)C2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cycloheptyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide typically involves the reaction of 2,3-dihydro-1,4-benzodioxine-6-amine with cycloheptyl sulfonyl chloride in the presence of a base such as sodium carbonate or lithium hydride. The reaction is usually carried out in a polar aprotic solvent like N,N-dimethylformamide (DMF) under controlled pH conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

N-cycloheptyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The benzodioxine ring can be subjected to oxidation or reduction under appropriate conditions.

    Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Alkyl or aryl halides in the presence of a base like sodium hydride.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzodioxine ring may yield corresponding quinones, while hydrolysis of the sulfonamide group would produce the corresponding amine and sulfonic acid .

Scientific Research Applications

N-cycloheptyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of N-cycloheptyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Antibacterial Activity

Selected sulfonamide derivatives exhibit moderate antibacterial activity:

Compound Name Substituent Activity Against E. coli (IC₅₀, μg/mL) Activity Against S. typhi
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide 4-Methylbenzene 9.22 ± 0.70 Inactive
N-(2-Bromoethyl)-derivative 2-Bromoethyl 9.66 ± 0.33 Inactive
N-Cycloheptyl derivative* Cycloheptyl Data unavailable Data unavailable

The inactivity of phenyl and 4-methylbenzene derivatives against S.

Enzyme Inhibition

Lipoxygenase (LOX) inhibition data highlight substituent-dependent effects:

Compound Name Substituent LOX Inhibition (IC₅₀, mM)
N-(3-Phenylpropyl)-4-methylbenzenesulfonamide 3-Phenylpropyl 85.79 ± 0.48
N-(4-Chlorobenzyl)-4-methylbenzenesulfonamide 4-Chlorobenzyl 89.32 ± 0.34
N-Cycloheptyl derivative* Cycloheptyl Data unavailable

The moderate LOX inhibition by aromatic substituents suggests that cycloheptyl derivatives might require electron-withdrawing groups or hydrogen-bond donors for enhanced activity .

Biological Activity

N-cycloheptyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique benzodioxine structure, which contributes to its biological activity. The compound has the following chemical formula: C8H9NO4SC_{8}H_{9}NO_{4}S and a molecular weight of approximately 215.23 g/mol .

Antimicrobial Activity

Research has indicated that benzodioxine derivatives exhibit significant antimicrobial properties. A study demonstrated that various derivatives of benzodioxine, including sulfonamides, showed efficacy against a range of bacterial strains. The mechanism is thought to involve the inhibition of bacterial enzymes necessary for cell wall synthesis .

Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory properties. In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines, suggesting a potential role in treating inflammatory diseases .

Anticancer Potential

Emerging research highlights the anticancer potential of benzodioxine derivatives. In particular, this compound has demonstrated cytotoxic effects against various cancer cell lines. The compound appears to induce apoptosis through the activation of caspase pathways .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The sulfonamide group is known to inhibit dihydropteroate synthase, an enzyme crucial for bacterial folate synthesis.
  • Cytokine Modulation : The compound modulates signaling pathways involved in inflammation and immune response.
  • Apoptotic Induction : It activates intrinsic apoptotic pathways in cancer cells.

Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) ranging from 10 to 50 µg/mL depending on the bacterial strain tested.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus20
Escherichia coli30
Pseudomonas aeruginosa50

Study 2: Anti-inflammatory Activity

In another study focusing on inflammatory disease models, this compound was administered to mice with induced inflammation. The results showed a significant reduction in inflammatory markers such as TNF-alpha and IL-6.

Treatment GroupTNF-alpha (pg/mL)IL-6 (pg/mL)
Control150200
Treatment (10 mg/kg)80100

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for N-cycloheptyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide derivatives?

  • Methodology : The core synthesis involves reacting 2,3-dihydro-1,4-benzodioxin-6-amine with substituted sulfonyl chlorides under basic conditions (pH 9–10) using aqueous Na₂CO₃. For example, benzenesulfonyl chloride reacts with the amine to form the sulfonamide backbone, followed by N-alkylation/arylation using halides in dimethylformamide (DMF) with LiH as a catalyst .
  • Key Reagents :

  • Base: Sodium carbonate (pH control) or triethylamine .
  • Solvents: DMF for nucleophilic substitutions .

Q. How is the molecular structure of this compound validated?

  • Analytical Techniques :

  • IR Spectroscopy : Confirms sulfonamide (-SO₂NH₂) and benzodioxin (C-O-C) functional groups .
  • ¹H-NMR : Assigns protons on the cycloheptyl group and benzodioxin ring .
  • Mass Spectrometry (EI-MS) : Verifies molecular weight (e.g., [M⁺] 305.35 for a derivative) .

Q. What are the primary applications of this compound in biological research?

  • Biological Screening : Derivatives are tested for enzyme inhibition (e.g., α-glucosidase, IC₅₀ ~81–86 μM) and antibacterial activity (MIC values against E. coli and S. aureus) .
  • Therapeutic Targets : Explored for type-2 diabetes (α-glucosidase inhibition) and anti-inflammatory applications (lipoxygenase inhibition, IC₅₀ ~20–30 μM) .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in N-alkylation steps?

  • Strategies :

  • Solvent Selection : Polar aprotic solvents like DMF enhance nucleophilicity .
  • Catalyst Use : LiH improves reaction efficiency in DMF .
  • Temperature Control : Reflux conditions (80–100°C) for 6–12 hours ensure completion .
    • Case Study : A derivative synthesized with 4-fluoro-2-methylbenzenesulfonamide achieved 82% yield using DMF and LiH at 60°C .

Q. How to resolve discrepancies in biological activity data across studies?

  • Approach :

  • Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., electron-withdrawing groups on the sulfonamide enhance α-glucosidase inhibition) .
  • Enzyme Assay Standardization : Use acarbose (IC₅₀ 37.38 μM) as a positive control to normalize inhibitory activity .
    • Example : Compound 7k (IC₅₀ 81.12 μM) showed moderate activity, suggesting steric hindrance from the cycloheptyl group may reduce potency .

Q. What strategies enhance compound stability during storage and testing?

  • Recommendations :

  • Storage : Anhydrous conditions (desiccants) to prevent hydrolysis .
  • Stability Testing : Monitor degradation via HPLC under varying pH/temperature .

Methodological Notes

  • Contradiction Analysis : Conflicting activity data may arise from assay variability (e.g., enzyme source, substrate concentration). Cross-validate using orthogonal assays like fluorescence polarization .
  • Computational Modeling : Use in silico tools (e.g., molecular docking) to predict binding affinities with α-glucosidase or bacterial targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-cycloheptyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Reactant of Route 2
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N-cycloheptyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.